![molecular formula C17H16N2O4S B2578998 1'-(piridin-3-ilsulfonil)-3H-espiro[isobenzofurano-1,4'-piperidin]-3-ona CAS No. 1797858-06-0](/img/structure/B2578998.png)

1'-(piridin-3-ilsulfonil)-3H-espiro[isobenzofurano-1,4'-piperidin]-3-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

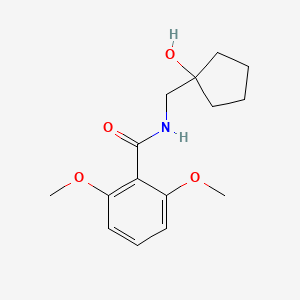

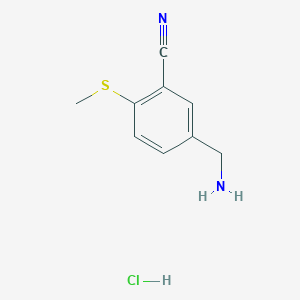

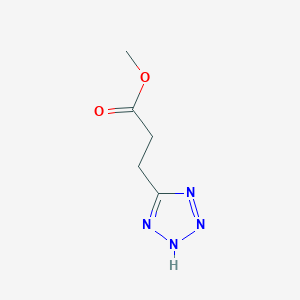

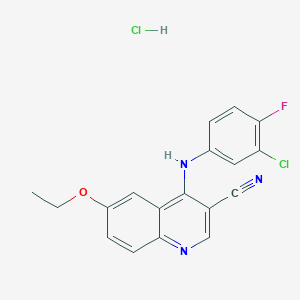

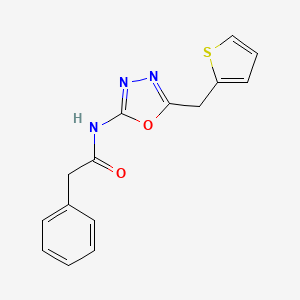

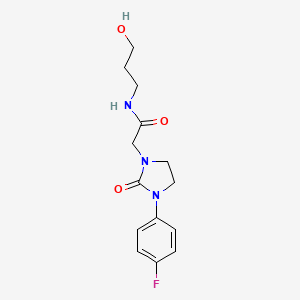

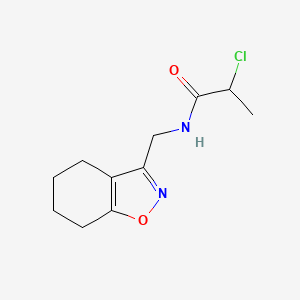

1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.

BenchChem offers high-quality 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño y síntesis de fármacos

Las piperidinas, que forman parte de la estructura de este compuesto, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica, con sus derivados presentes en más de veinte clases de fármacos .

Aplicaciones antimicrobianas

Se ha diseñado, sintetizado y probado una nueva serie de derivados de piridina y tienopiridina, similares al compuesto en cuestión, como agentes antimicrobianos . Estos compuestos mostraron una actividad antimicrobiana de buena a fuerte contra las cepas microbianas E. coli, B. mycoides y C. albicans .

Aplicaciones anticancerígenas

Se encontró que el tratamiento que involucra 2-amino-4-(1-piperidina) piridina, un compuesto relacionado, inhibe la proliferación de las células HT29 y DLD-1 de forma dependiente de la dosis . Este compuesto inhibe aún más la progresión a la fase S al detener el ciclo celular de las células DLD-1 y HT29 en la fase G1 / G0 .

Síntesis de piperidinas biológicamente activas

El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas, como el compuesto en cuestión, es una tarea importante de la química orgánica moderna .

Aplicaciones farmacológicas

Se han estudiado numerosos derivados de piridina por sus actividades biológicas y farmacológicas . Se ha demostrado que algunos de estos compuestos tienen propiedades antibacterianas .

Síntesis de derivados de tienopiridina

El compuesto en cuestión se puede utilizar como precursor para sintetizar derivados de tienopiridina específicos con un rendimiento de bueno a excelente . Estos derivados han mostrado una actividad biológica prometedora .

Mecanismo De Acción

Target of Action

The primary target of the compound 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the H(+),K(+)-ATPase enzyme , also known as the proton pump . This enzyme is primarily found in the stomach lining and is responsible for the final step in the production of gastric acid.

Mode of Action

1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one acts as a potassium-competitive acid blocker (P-CAB) . It inhibits the H(+),K(+)-ATPase activity in a K(+)-competitive manner, quite different from proton pump inhibitors (PPIs) . The inhibitory activity of this compound is unaffected by ambient pH .

Biochemical Pathways

The compound 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one affects the gastric acid secretion pathway . By inhibiting the H(+),K(+)-ATPase enzyme, it prevents the final step of gastric acid production, thereby reducing the amount of acid in the stomach. This can have downstream effects on digestion and absorption of nutrients.

Result of Action

The result of the action of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a potent and long-lasting inhibitory action on gastric acid secretion . It has been shown to completely inhibit basal and stimulated gastric acid secretion in vivo, and its effect is stronger and lasts longer than that of typical PPIs .

Action Environment

The action of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be influenced by various environmental factors. For example, the pH of the stomach can affect the compound’s efficacy. The inhibitory activity of this compound is unaffected by ambient ph , suggesting that it may be effective in a wide range of gastric pH conditions

Análisis Bioquímico

Biochemical Properties

1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and glutathione (GSH). These interactions suggest that the compound may have antioxidant properties, which could be beneficial in reducing oxidative damage in cells .

Cellular Effects

The effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the p38 MAPK/NF-κB signaling pathway, which is crucial in inflammatory responses and cell survival . Additionally, it can alter gene expression profiles related to stress response and apoptosis, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound has been shown to bind to and inhibit certain kinases, which play a role in cell signaling and proliferation . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Temporal Effects in Laboratory Settings

The temporal effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one vary with different dosages. Low doses of the compound have been found to have minimal toxic effects and can modulate biological pathways beneficially . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound can affect metabolic flux and alter metabolite levels, indicating its potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is essential for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles, where it can exert its biological effects .

Propiedades

IUPAC Name |

1'-pyridin-3-ylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-16-14-5-1-2-6-15(14)17(23-16)7-10-19(11-8-17)24(21,22)13-4-3-9-18-12-13/h1-6,9,12H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJXFSOPEYMSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate](/img/structure/B2578919.png)

![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one](/img/structure/B2578925.png)

![N-(3,5-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2578934.png)

![N,N-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2578938.png)